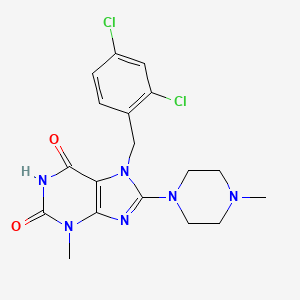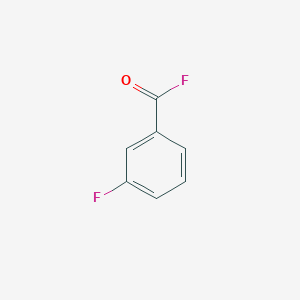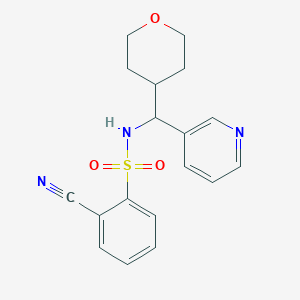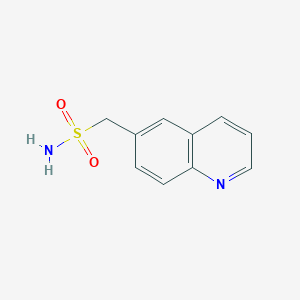
(Quinolin-6-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(Quinolin-6-yl)methanesulfonamide” is a chemical compound with the CAS Number: 1152714-79-8 . It has a molecular weight of 222.27 and is typically found in a powder form .
Synthesis Analysis
The synthesis of quinoline derivatives, such as “this compound”, has been a topic of interest in medicinal chemistry research . Quinoline derivatives are utilized in various fields including medicine, food, catalysts, dyes, materials, refineries, and electronics . The synthesis of quinoline derivatives often involves chemical modification of the quinoline nucleus, which is one of the common approaches used in drug discovery .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI Code: 1S/C10H10N2O2S/c11-15(13,14)7-8-3-4-10-9(6-8)2-1-5-12-10/h1-6H,7H2,(H2,11,13,14) .Scientific Research Applications
(Quinolin-6-yl)methanesulfonamide has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities, making it a promising candidate for the development of new drugs.
Mechanism of Action
Target of Action
The primary target of (Quinolin-6-yl)methanesulfonamide is Methionine aminopeptidase . This enzyme plays a crucial role in protein synthesis by removing the N-terminal methionine from nascent proteins .
Mode of Action
It is known that quinoline derivatives can interact with their targets through various mechanisms, including cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .
Biochemical Pathways
Quinoline derivatives have been found to affect a variety of pathways, including the pi3k/akt/mtor pathway , which plays a role in multiple cancers by regulating apoptosis and cell proliferation .
Result of Action
One of the compounds, 2-chloro-8-methyl-n-(quinolin-5-yl)quinolin-4-amine, has been found to be active with an inhibition concentration value of (ic50) 294 μM . The molecular docking studies with the predominant PI3K/AKT/mTOR pathway proteins also revealed the lesser binding energy with this compound .
Advantages and Limitations for Lab Experiments
(Quinolin-6-yl)methanesulfonamide has several advantages for lab experiments, including its high purity and high yields. This compound is also relatively easy to synthesize, making it a cost-effective compound for research purposes. However, this compound has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of (Quinolin-6-yl)methanesulfonamide. One direction is the development of new drugs based on the structure of this compound. This compound has been shown to exhibit promising antitumor, anti-inflammatory, and antiviral activities, making it a potential candidate for the development of new drugs. Another direction is the study of the mechanism of action of this compound. Further research is needed to fully understand the mechanism of action of this compound and its effects on various cellular processes. Finally, the study of the toxicity of this compound is also an important future direction. The potential toxicity of this compound at high concentrations needs to be further investigated to ensure its safety for use in research and drug development.
Conclusion
In conclusion, this compound is a promising compound for scientific research with potential applications in various fields. The synthesis method of this compound involves the reaction of 6-chloroquinoline with methanesulfonyl chloride in the presence of a base. This compound has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities, making it a promising candidate for the development of new drugs. The exact mechanism of action of this compound is not fully understood, but it is believed to involve the inhibition of enzymes involved in various cellular processes. This compound has several advantages for lab experiments, including its high purity and high yields, but it also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations. Finally, there are several future directions for the study of this compound, including the development of new drugs, the study of the mechanism of action, and the investigation of its toxicity.
Synthesis Methods
The synthesis of (Quinolin-6-yl)methanesulfonamide involves the reaction of 6-chloroquinoline with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure this compound. This method has been reported to yield high purity and high yields of this compound.
Safety and Hazards
properties
IUPAC Name |
quinolin-6-ylmethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c11-15(13,14)7-8-3-4-10-9(6-8)2-1-5-12-10/h1-6H,7H2,(H2,11,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWGPBNBGQWMRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CS(=O)(=O)N)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

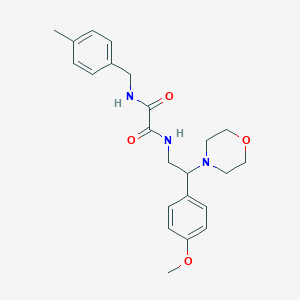
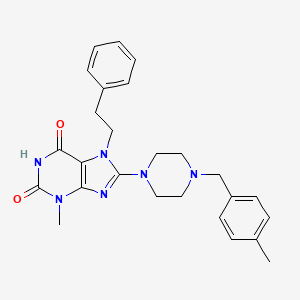

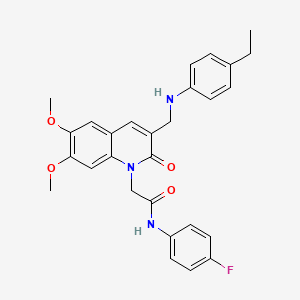
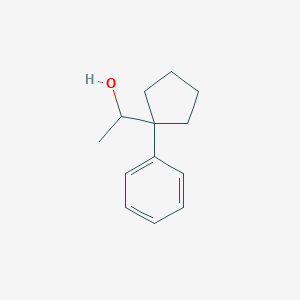
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-cyano-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2390177.png)



![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2390183.png)
![4-Aminobicyclo[2.2.1]heptan-1-ol](/img/structure/B2390184.png)
